

Prinaberel IC50 values mouse rat human ER β

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Compound Focus: Prinaberel

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Prinaberel IC50 Values and Selectivity

The table below summarizes the half-maximal inhibitory concentration (IC50) values of **Prinaberel** for ER β and ER α from human, rat, and mouse sources, demonstrating its high selectivity for ER β .

Species	ER β IC50 (nM)	ER α IC50 (nM)	Selectivity (ER β vs. ER α)
Human	5.4 [1]	1200 [1]	>200-fold [1]
Rat	3.1 [1]	620 [1]	>200-fold [1]
Mouse	3.7 [1]	750 [1]	>200-fold [1]

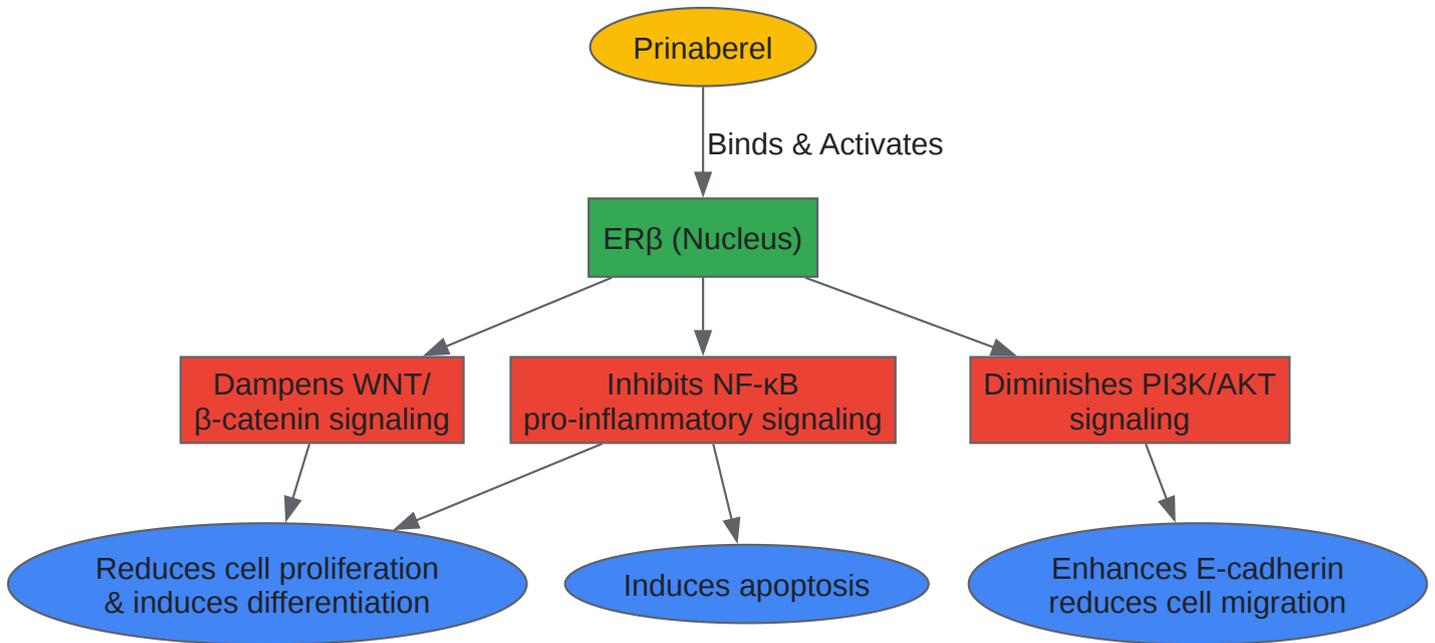
Documented Biological Activities and Protocols

Prinaberel has been shown to have multiple biological activities in preclinical research. The following table outlines key experimental findings and the methodologies used to obtain them.

Biological Activity	Experimental Model/Cell Line	Key Methodology	Reported Outcome
Skin Cancer Chemoprevention	SKH-1 hairless mice [1]	In vivo topical application: 2 mg/mouse in ethanol, 30 min prior to UVB irradiation, 3 times/week for 30 weeks [1].	Suppressed squamous cell carcinoma development; reduced proliferation, angiogenesis; induced apoptosis [1].
Anti-inflammatory & Anti-proliferative Effects	Human SCC A431 cells [1]	In vitro treatment: 0-60 μ M for 24 hours. Analysis via Western Blot [1].	Reduced p-NF κ Bp65, iNOS, COX-2; diminished p-PI3K and p-AKT; enhanced E-cadherin [1].
Induction of Apoptosis	Human ovarian cancer SKOV-3 cells [1]	In vitro treatment: 10 μ M for 48 hours. Cell proliferation and apoptosis assays [1].	Inhibited cell proliferation; promoted cancer cell apoptosis [1].

Mechanism of Action and Signaling Pathway

Prinaberel functions as a selective ER β agonist. Its mechanisms involve genomic signaling by binding to ER β and modulating key pathways. The diagram below illustrates the core signaling pathway and cellular effects based on documented research.



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The diagram shows that **Prinaberel**'s activation of ER β leads to several downstream effects, including dampening the WNT/ β -catenin pathway, inhibiting pro-inflammatory NF- κ B signaling, and diminishing PI3K/AKT signaling [1]. These actions collectively contribute to its observed chemopreventive and anti-cancer effects.

Research Context and Significance

- **Therapeutic Potential of ER β Agonists:** Research into selective ER β agonists like **Prinaberel** is motivated by the desire to harness beneficial effects of estrogen signaling—such as anti-inflammatory and chemopreventive actions—while avoiding the potentially harmful proliferative effects mediated by ER α in tissues like the uterus and breast [2].
- **Experimental Note:** It is important to remember that **Prinaberel** is characterized as a tool for **research use only** and is not approved as a drug for human treatment [1].

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References

1. Prinaberel (ERB-041) | ER β Agonist [medchemexpress.com]
2. Estrogen receptor β : an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

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